molecular formula C8H7N3OS B1421380 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile CAS No. 1111637-81-0

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Cat. No. B1421380
M. Wt: 193.23 g/mol
InChI Key: PGBRYXOTQFSZMM-UHFFFAOYSA-N
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Patent
US07772246B2

Procedure details

A mixture of 4-(isoxazol-4-yl)-2-(methylthio)pyrimidine (4) (112.0 g, 0.58 mol) and NaOH (23.2 g) in water/MeOH (350 mL/350 mL) was stirred at 70° C. for 6 h. The reaction mixture was allowed to cool to room temperature and adjusted to pH 3.5 with citric acid. The resulting precipitate was filtered, washed with water (500 mL×3) and ethyl ether (500 mL×3). Then the precipitate was dried in vacuum to give 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile (5) (100 g, 89.3%) as a yellow solid.
Quantity
112 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[C:4]([C:6]2[CH:11]=[CH:10][N:9]=[C:8]([S:12][CH3:13])[N:7]=2)[CH:3]=[N:2]1.[OH-].[Na+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.CO>[CH3:13][S:12][C:8]1[N:7]=[C:6]([CH:4]([CH:5]=[O:1])[C:3]#[N:2])[CH:11]=[CH:10][N:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
O1N=CC(=C1)C1=NC(=NC=C1)SC
Name
Quantity
23.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water (500 mL×3) and ethyl ether (500 mL×3)
CUSTOM
Type
CUSTOM
Details
Then the precipitate was dried in vacuum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CSC1=NC=CC(=N1)C(C#N)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.